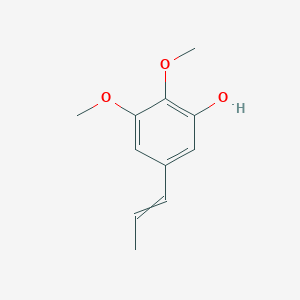
2,3-Dimethoxy-5-(1-propenyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol, characterized by the presence of two methoxy groups and a prop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethoxyphenol with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols
Scientific Research Applications
(E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Another derivative of phenol with similar structural features.
trans-Isoeugenol: A compound with a similar prop-1-en-1-yl group attached to the benzene ring.
Uniqueness
(E)-2,3-Dimethoxy-5-(prop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and prop-1-en-1-yl groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethoxy-5-prop-1-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-9(12)11(14-3)10(7-8)13-2/h4-7,12H,1-3H3 |
InChI Key |
JBHSIYWHUIBYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
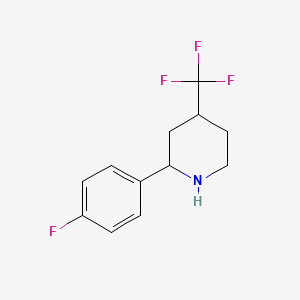
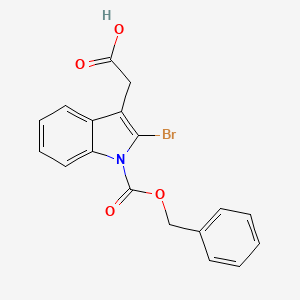
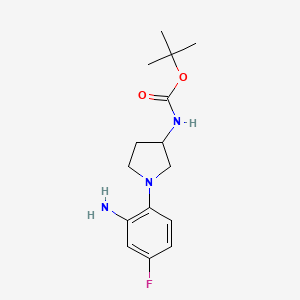
![(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine](/img/structure/B14793982.png)
![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14793988.png)
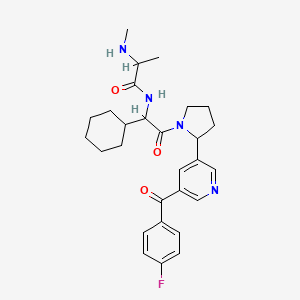
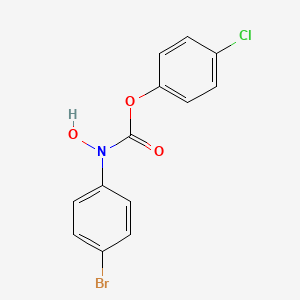
![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)
![Cyclohexaneacetic acid, alpha-[[5-(2-furanylmethylene)-4,5-dihydro-4-oxo-2-thiazolyl]amino]-](/img/structure/B14794002.png)

![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794036.png)
